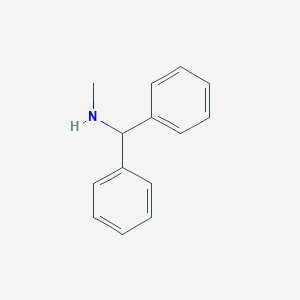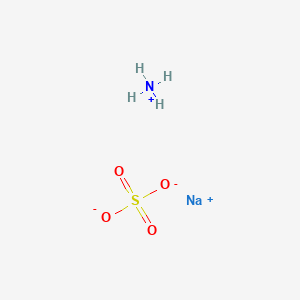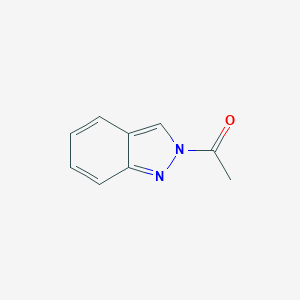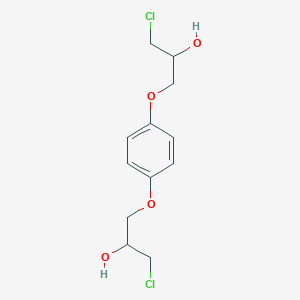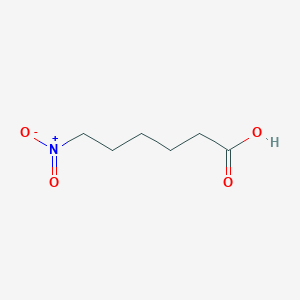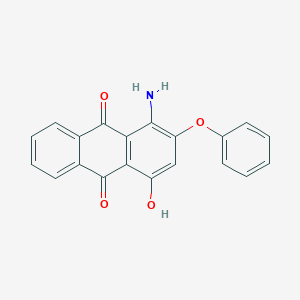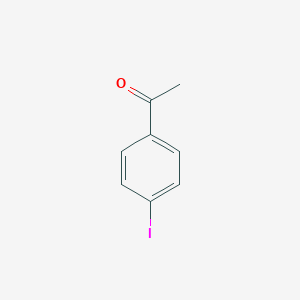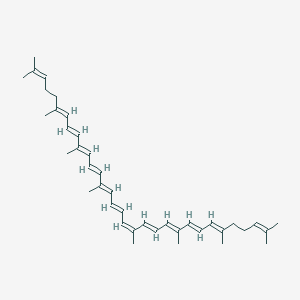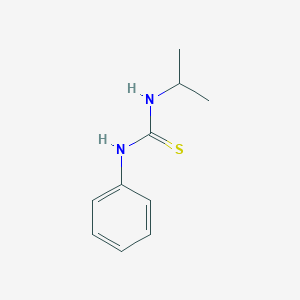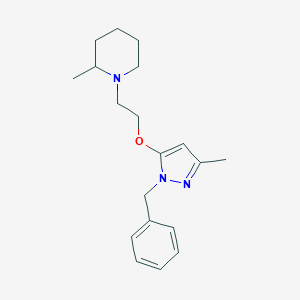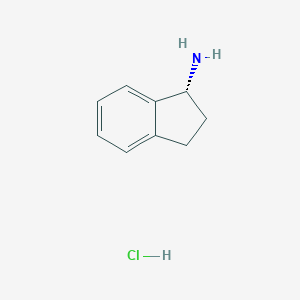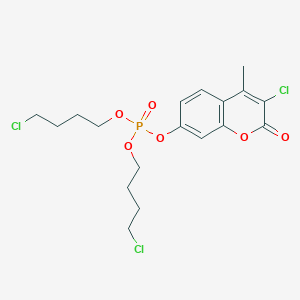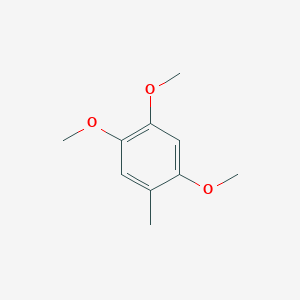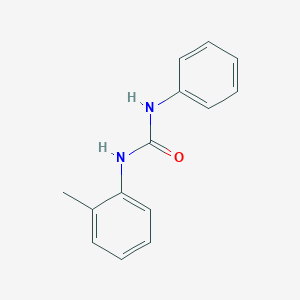
Carbanilide, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilide, 2-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the carbanilide family of compounds, which are known for their diverse biological activities. Carbanilide, 2-methyl- is of particular interest due to its unique structure and potential for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of carbanilide, 2-methyl- is not well understood, but it is believed to act through a variety of pathways, including inhibition of enzymes and modulation of ion channels. It has been shown to have a range of biological activities, including anti-tumor, anti-inflammatory, and analgesic effects.
Effets Biochimiques Et Physiologiques
Carbanilide, 2-methyl- has a range of biochemical and physiological effects, including inhibition of DNA synthesis and modulation of ion channels. It has been shown to have anti-tumor effects in vitro and in vivo, and has also been studied for its potential as an anti-inflammatory and analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Carbanilide, 2-methyl- has several advantages for use in laboratory experiments, including its relative stability and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on carbanilide, 2-methyl-. These include further studies on its anti-tumor and anti-inflammatory effects, as well as investigations into its potential as a modulator of ion channels. Additionally, there is potential for the synthesis of new compounds based on the structure of carbanilide, 2-methyl-, which could have unique biological activities and applications in scientific research.
Méthodes De Synthèse
Carbanilide, 2-methyl- can be synthesized through a variety of methods, including the reaction of aniline with methyl isocyanate. This reaction produces a white crystalline solid that is relatively stable under normal laboratory conditions.
Applications De Recherche Scientifique
Carbanilide, 2-methyl- has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It has also been studied for its potential as an anti-tumor agent and as a modulator of ion channels.
Propriétés
Numéro CAS |
13140-49-3 |
|---|---|
Nom du produit |
Carbanilide, 2-methyl- |
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H14N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-10H,1H3,(H2,15,16,17) |
Clé InChI |
UUIQRZTUWPSQKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



